N-[3-(Methylamino)phenyl]-2-phenylacetamide
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Overview
Description
N-[3-(Methylamino)phenyl]-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a methylamino-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)phenyl]-2-phenylacetamide typically involves the reaction of 3-(methylamino)aniline with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylamino)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-[3-(methylamino)phenyl]-2-phenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(Methylamino)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Methylamino)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may interact with pain receptors to exert analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Aminomethyl)phenyl]-2-phenylacetamide
- N-[3-(Methylamino)phenyl]-2-phenylethylamine
- N-[3-(Methylamino)phenyl]-2-phenylpropionamide
Uniqueness
N-[3-(Methylamino)phenyl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylamino substitution on the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
CAS No. |
95384-53-5 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-[3-(methylamino)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H16N2O/c1-16-13-8-5-9-14(11-13)17-15(18)10-12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3,(H,17,18) |
InChI Key |
WZOIGUIUVDNBMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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